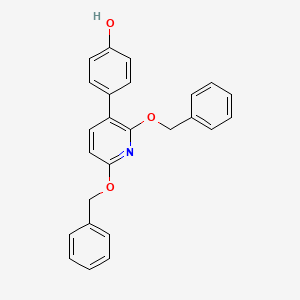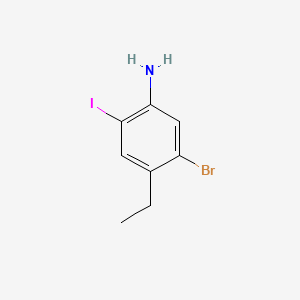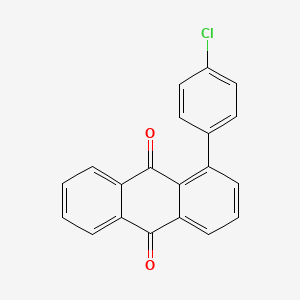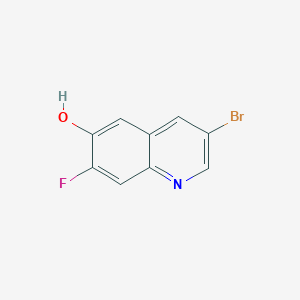
1-Isopropyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- is a heterocyclic organic compound that belongs to the family of pyrrolidinones. This compound features a five-membered lactam ring containing four carbon atoms and one nitrogen atom. It is known for its significant structural role in various bioactive natural products and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method includes the reaction of five-membered lactone precursors with ammonia or amines, as well as reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that minimize the number of reaction steps. For instance, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been accomplished through a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
化学反応の分析
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reactions are typically carried out under mild conditions to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions include polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which exhibit a broad spectrum of pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties .
科学的研究の応用
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- has numerous scientific research applications across various fields:
Chemistry: It serves as a building block for synthesizing complex molecular structures and bioactive compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . Additionally, the compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: A closely related compound with similar structural features and biological activities.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another derivative known for its anticancer and antimicrobial properties.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- stands out due to its unique structural modifications, which enhance its pharmacological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
1-propan-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)8-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3 |
InChIキー |
ICEWACHGGQESMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)






![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)
